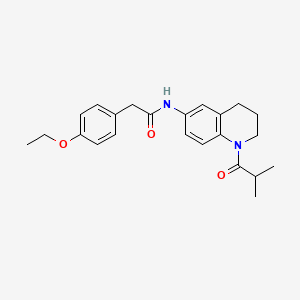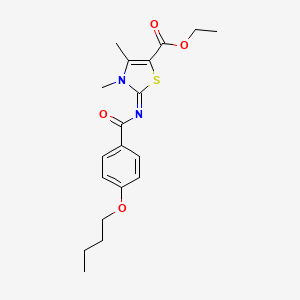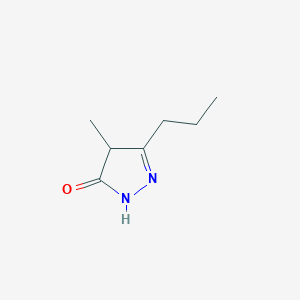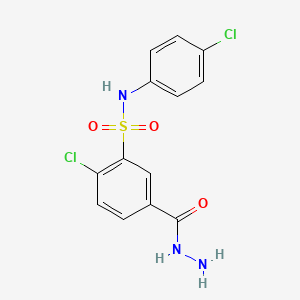![molecular formula C12H10N2O2 B2627418 3-[(Pyridin-4-yl)amino]benzoic acid CAS No. 89990-32-9](/img/structure/B2627418.png)
3-[(Pyridin-4-yl)amino]benzoic acid
Overview
Description
“3-[(Pyridin-4-yl)amino]benzoic acid” is a phenylpyridine . It is also known as “3-Pyrid-4-ylbenzoic acid” and has a molecular formula of C12H9NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H,(H,15,16) . The molecular weight is 199.21 .
Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
The compound and its derivatives are utilized in crystal engineering to form co-crystals and extended networks through hydrogen bonding and π-π stacking interactions. For instance, benzoic acid derivatives assemble into chains and ribbons via hydrogen bonds, contributing to the study of molecular interactions and crystal packing patterns (Lemmerer & Bourne, 2012). These interactions are crucial for designing materials with specific properties, such as porosity or stability.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The amino and carboxylic functional groups of "3-[(Pyridin-4-yl)amino]benzoic acid" make it an excellent ligand for forming coordination complexes and MOFs. These structures have significant applications in gas storage, separation, and catalysis due to their porous nature. Research demonstrates the synthesis and characterization of such compounds, highlighting their potential in selective gas adsorption and separation technologies (Ma et al., 2020).
Photophysical and Electrochemical Properties
Substituted aminobenzoic acids are investigated for their luminescent properties, contributing to the development of materials for optoelectronics, such as light-emitting diodes (LEDs) and sensors. Studies reveal that such compounds exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors, making them suitable for creating smart materials with applications in sensing and information storage (Srivastava et al., 2017).
Antimicrobial and Pharmacological Studies
While your request excludes drug use and dosage information, it's worth noting that derivatives of "this compound" are explored for their antimicrobial properties. These studies are foundational for developing new therapeutic agents, focusing on the synthesis and structural characterization of these compounds to assess their biological activities (Kalshetty et al., 2013).
Properties
IUPAC Name |
3-(pyridin-4-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYYDNYYBXBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)

![[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B2627342.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)


![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)



![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)
![2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2627358.png)
